Disperse blue ANT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

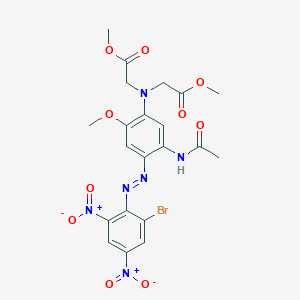

Structure

3D Structure

Properties

CAS No. |

88938-51-6 |

|---|---|

Molecular Formula |

C21H21BrN6O10 |

Molecular Weight |

597.3 g/mol |

IUPAC Name |

methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate |

InChI |

InChI=1S/C21H21BrN6O10/c1-11(29)23-14-7-16(26(9-19(30)37-3)10-20(31)38-4)18(36-2)8-15(14)24-25-21-13(22)5-12(27(32)33)6-17(21)28(34)35/h5-8H,9-10H2,1-4H3,(H,23,29) |

InChI Key |

TWMVKFBKKKQSHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC(=O)OC)CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Solubility of Disperse Blue ANT in Organic Solvents for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue ANT in various organic solvents. This document is intended to be a critical resource for laboratory professionals engaged in research, quality control, and formulation development where the dissolution of this dye is a key parameter.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant blue hue and its application in coloring hydrophobic materials such as polyester and plastics. Its molecular structure, rich in polar functional groups yet possessing an overall nonpolar character, results in low aqueous solubility, a defining feature of disperse dyes. Understanding its solubility in organic solvents is paramount for its effective use in laboratory settings, from analytical standard preparation to its incorporation into various formulations.

Chemical Properties of this compound

The solubility of a compound is intrinsically linked to its chemical and physical properties. For this compound, these include:

-

Logarithmic Partition Coefficient (XLogP3-AA): 3.2, indicating a moderate lipophilicity and a preference for organic phases over aqueous ones.[1]

-

Topological Polar Surface Area (TPSA): 211 Ų, which, along with 13 hydrogen bond acceptors and only 1 hydrogen bond donor, contributes to its specific solvation profile.[1]

-

Molecular Flexibility: The presence of 11 rotatable bonds allows for conformational changes that can influence solvent interactions.[1]

These properties collectively suggest that while this compound is sparingly soluble in water, it will exhibit a range of solubilities in organic solvents depending on their polarity and hydrogen bonding capabilities.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound is not extensively published. However, based on qualitative descriptions and the behavior of similar disperse dyes, the following table provides an illustrative summary of its expected solubility at ambient temperature (approximately 25°C).[1] It is crucial to note that these values are representative and should be experimentally verified for specific applications.

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Protic | Ethanol | Limited | Thermal activation (heating) is generally required to achieve measurable dissolution.[1] |

| Methanol | Limited | Similar to ethanol, solubility is expected to be low at room temperature. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Most Effective | Considered the most effective solvent, though elevated temperatures and sonication are often necessary to achieve even slight solubility. |

| Dimethylformamide (DMF) | Moderate to High | Exhibits similar solubility enhancement properties to DMSO, with temperature playing a significant role in dissolution. | |

| Acetone | Moderate | Provides moderate solubility with a noticeable temperature effect on the kinetics of dissolution. | |

| Acetonitrile | Limited to Moderate | Often used as a mobile phase component in HPLC analysis of disperse dyes, suggesting some degree of solubility. | |

| Nonpolar | Toluene | Low | Due to the polar functional groups on the this compound molecule, solubility in nonpolar solvents is expected to be minimal. |

| Hexane | Very Low | As a nonpolar aliphatic solvent, hexane is unlikely to be an effective solvent for this dye. |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent using UV-Vis spectrophotometry. This method is widely applicable to disperse dyes.

Materials and Equipment

-

This compound (analytical standard grade)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Sonication may be required to ensure complete dissolution.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 µg/mL).

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using the most concentrated standard solution, perform a wavelength scan using the UV-Vis spectrophotometer to determine the λmax, the wavelength at which this compound exhibits maximum absorbance in the chosen solvent.

-

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions to generate a calibration curve. The relationship should be linear (R² > 0.99).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for at least 12 hours at the same constant temperature to allow undissolved solids to settle.

-

-

Measurement and Calculation:

-

Carefully withdraw a sample from the supernatant of the saturated solution.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of dye solubility.

Caption: Workflow for the experimental determination of solubility.

References

"Disperse Blue ANT" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity known as Disperse Blue ANT. The information is curated for an audience of researchers, scientists, and professionals in the field of drug development, focusing on its chemical identity, and available technical data.

Chemical Identification and Properties

This compound is a synthetic organic compound classified as a disperse dye. Its primary known application is in the textile industry for dyeing synthetic fibers. The fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 88938-51-6 | PubChem[1] |

| Molecular Weight | 597.3 g/mol | PubChem[1] |

| Molecular Formula | C₂₁H₂₁BrN₆O₁₀ | PubChem[1] |

| IUPAC Name | methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

Toxicological Profile

It is important to note that many disperse dyes are known to cause textile dermatitis, with Disperse Blue 106 and 124 being common culprits. Given that this compound is intended for similar applications, appropriate handling and safety precautions are advised.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research on the specific biological activity or mechanism of action of this compound in a pharmacological or drug development context. Searches of scientific literature and chemical databases have not revealed any studies investigating its effects on cellular signaling pathways or its potential as a therapeutic agent. Its primary characterization remains that of an industrial colorant.

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in available literature. However, based on its structure as an azo dye, a general synthetic and analytical workflow can be proposed.

General Synthesis of Azo Dyes (Illustrative Protocol)

The synthesis of azo dyes typically involves two main stages: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

Step 1: Diazotization of an Aromatic Amine

-

Dissolve the primary aromatic amine (e.g., 2-bromo-4,6-dinitroaniline, which is a structural component of this compound) in an acidic solution, typically hydrochloric or sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂), also cooled, to the amine solution while maintaining the low temperature.

-

Stir the mixture for a period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

-

Prepare a solution of the coupling component (in the case of this compound, this would be the N-(5-acetamido-2-methoxyphenyl)-N-(2-methoxy-2-oxoethyl)glycine methyl ester moiety) in an appropriate solvent.

-

Adjust the pH of the coupling component solution as required for the specific reaction (often alkaline for coupling to phenols and acidic for coupling to amines).

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

Continue stirring until the coupling reaction is complete, which is often indicated by a color change.

-

The resulting dye may precipitate out of the solution and can be collected by filtration, followed by washing and drying.

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis and purification of disperse dyes.

-

Sample Preparation: Dissolve a known quantity of the dye in a suitable organic solvent, such as methanol or acetonitrile.

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: A Photodiode Array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of the dye. Mass spectrometry (MS) can also be coupled for mass identification.

-

-

Analysis: Inject the sample and compare the retention time and spectral data to a known standard for identification and quantification.

Workflow and Pathway Diagrams

The following diagrams illustrate a generalized workflow for the synthesis of a disperse azo dye and a conceptual representation of the dyeing process.

Caption: A generalized workflow for the synthesis of disperse azo dyes.

Caption: A conceptual diagram of the high-temperature dyeing process for polyester fibers.

References

"Disperse Blue ANT" absorption and emission spectra

An In-depth Technical Guide on the Core Properties of Disperse Blue ANT

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Synthesis of this compound

This compound is primarily utilized as a colorant in the textile industry.[1]

-

Chemical Name: N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester[1]

-

CAS Number: 88938-51-6[1]

-

Molecular Formula: C₂₁H₂₁BrN₆O₁₀[2]

-

Molecular Weight: 597.33 g/mol [3]

The synthesis of this compound follows a typical pathway for azo dyes, which generally involves a diazotization reaction followed by an azo coupling reaction. A generalized workflow for the synthesis of a disperse dye is illustrated in the diagram below.

Comparative Photophysical Data of Disperse Blue Dyes

While specific quantitative data for this compound is unavailable, the following table summarizes the absorption maxima for several other dyes within the "Disperse Blue" family to provide a general reference. It is important to note that these values are not directly transferable to this compound.

| Dye Name | CAS Number | λmax (nm) | Solvent |

| Disperse Blue 1 | 2475-45-8 | 607 | Not specified |

| Disperse Blue 1 | 2475-45-8 | ~633 | Dioxane |

| Disperse Blue 35 | Not specified | ~624 | Not specified |

Generalized Experimental Protocols for Photophysical Characterization

The following protocols describe standard methods for determining the key photophysical properties of a disperse dye.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar absorptivity (ε) of a disperse dye.

-

Apparatus:

-

UV-Visible Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Reagents:

-

High-purity disperse dye sample

-

Spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide)

-

-

Procedure:

-

A stock solution of the dye is prepared by accurately weighing the dye and dissolving it in the chosen solvent in a volumetric flask.

-

A series of dilutions are prepared from the stock solution to create solutions of varying known concentrations.

-

The UV-Vis absorption spectrum of each dilution is recorded over a suitable wavelength range (e.g., 300-800 nm) using the pure solvent as a blank.

-

The wavelength of maximum absorbance (λmax) is identified from the spectra.

-

A calibration curve is constructed by plotting the absorbance at λmax against the concentration of the dye.

-

The molar absorptivity (ε) is determined from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

-

Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield (Φf) using a standard fluorophore.

-

Apparatus:

-

Spectrofluorometer

-

Matched quartz cuvettes (1 cm path length)

-

-

Reagents:

-

High-purity disperse dye sample

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

-

Spectroscopic grade solvent

-

-

Procedure:

-

Solutions of the dye sample and the fluorescence standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.

-

The absorption spectra of the sample and standard solutions are recorded.

-

The fluorescence emission spectra of the sample and standard are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).

-

The integrated fluorescence intensities of the sample and the standard are calculated from their respective emission spectra.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (Isample / Istandard) × (Asample / Astandard) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

This protocol outlines the measurement of fluorescence lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC).

-

Apparatus:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast and sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

-

Reagents:

-

High-purity disperse dye sample

-

Spectroscopic grade solvent

-

-

Procedure:

-

A dilute solution of the dye is prepared.

-

The sample is excited with the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses.

-

A histogram of photon arrival times is constructed over many excitation cycles, which represents the fluorescence decay profile.

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay data is deconvoluted with the IRF and fitted to one or more exponential decay functions to determine the fluorescence lifetime(s).

-

General Experimental Workflow for Photophysical Analysis

The following diagram provides a logical workflow for the complete photophysical characterization of a disperse dye.

References

An In-depth Technical Guide on the Photophysical Properties of Fluorescent Dyes: Quantum Yield and Fluorescence Lifetime with a Focus on "Disperse Blue ANT"

Introduction

Disperse Blue ANT, identified by its CAS number 88938-51-6, is a synthetic organic compound classified as a disperse dye.[1] These dyes are primarily utilized in the textile industry for coloring synthetic fibers like polyester and nylon due to their low water solubility.[1][2] While specific quantitative data on the fluorescence quantum yield and lifetime of this compound are not extensively reported in publicly available scientific literature, this guide provides a comprehensive overview of these critical photophysical parameters. It details the methodologies for their measurement, which are essential for researchers, scientists, and drug development professionals working with fluorescent molecules.

This technical guide will delve into the principles behind fluorescence quantum yield and lifetime, present standardized experimental protocols for their determination, and offer visual representations of these workflows. While the specific values for this compound remain elusive in the reviewed literature, the frameworks provided herein are universally applicable for the characterization of this and other fluorescent compounds.

Quantitative Data on Photophysical Properties

A key aspect of characterizing a fluorescent dye is the quantitative measurement of its photophysical properties. The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are fundamental parameters that dictate the efficiency and temporal nature of the fluorescence emission.

As of the latest literature review, specific experimental values for the quantum yield and fluorescence lifetime of this compound have not been reported. For the purpose of future research and data presentation, the following table provides a standardized format for summarizing such quantitative data.

| Property | Symbol | Value | Solvent/Environment | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

| Fluorescence Quantum Yield | Φf | Data not available | ||||

| Fluorescence Lifetime | τ | Data not available |

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The following sections outline the methodologies for these key measurements.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore.[3] It is a measure of the efficiency of the fluorescence process. The most common method for determining the quantum yield of an unknown sample is the relative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]

Relative Quantum Yield Measurement Protocol

Objective: To determine the fluorescence quantum yield of a test compound (e.g., this compound) relative to a known standard.

Materials:

-

Test compound solution of varying concentrations.

-

Standard compound solution of varying concentrations (e.g., Rhodamine 6G, Quinine Sulfate).

-

Spectrograde solvent.

-

UV-Vis Spectrophotometer.

-

Fluorescence Spectrometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the test sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be one at which both the sample and the standard absorb light.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the experimental conditions (e.g., slit widths, detector voltage) are kept constant for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

-

The slope of these plots will be used to calculate the quantum yield.

-

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (m_s / m_r) * (n_s² / n_r²)

Where:

-

Φr is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

-

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Time-Correlated Single Photon Counting (TCSPC) Protocol

Objective: To determine the fluorescence lifetime of a test compound.

Materials:

-

Test compound solution.

-

Pulsed light source (e.g., picosecond laser diode or LED).

-

High-speed photodetector (e.g., single-photon avalanche diode - SPAD or microchannel plate photomultiplier tube - MCP-PMT).

-

TCSPC electronics (including a time-to-amplitude converter - TAC and a multichannel analyzer - MCA).

-

Computer with data acquisition and analysis software.

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Record the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the fluorescent sample solution. The absorbance of the sample at the excitation wavelength should be low (<0.1) to avoid inner filter effects.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of the first photon emitted by the sample after each excitation pulse.

-

-

Data Acquisition:

-

The TCSPC electronics measure the time delay between the excitation pulse and the detected fluorescence photon.

-

A histogram of these time delays is constructed over many excitation-emission cycles, which represents the fluorescence decay profile of the sample.

-

-

Data Analysis:

-

The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the measured IRF into account.

-

The fitting procedure yields the fluorescence lifetime (τ) of the sample.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the key photophysical properties of fluorescent dyes.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

References

An In-Depth Technical Guide on the Stability of Disperse Blue ANT in Different pH Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Disperse Blue ANT in various pH buffers. This compound, a synthetic organic compound, is primarily used as a dye in the textile industry for synthetic fibers.[1] Its stability under different pH conditions is a critical parameter for its application and for understanding its potential interactions in biological and environmental systems. This document summarizes the chemical properties of this compound, presents a methodology for assessing its pH stability, and offers a framework for interpreting the resulting data. Due to the limited availability of specific experimental data on the pH stability of this compound in publicly accessible literature, this guide also provides a generalized protocol that can be adapted for experimental validation.

Introduction to this compound

This compound is an azo dye with the full chemical name N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester.[1] Its chemical structure is characterized by an acetylamino group and a dinitrophenyl diazenyl moiety.[1]

Chemical and Physical Properties:

-

Molecular Formula: C21H21BrN6O10

-

Molecular Weight: 597.3 g/mol

-

Appearance: Typically exists as a solid at room temperature.

Disperse dyes, in general, are known to have varying sensitivities to pH, which can affect their color, stability, and application properties. Azo dyes, a class to which this compound belongs, can be particularly sensitive to alkaline conditions.

Quantitative Data on pH Stability

The following table provides a template for summarizing experimental data on the stability of this compound. Researchers can populate this table with their own experimental findings.

| pH of Buffer | Temperature (°C) | Incubation Time (hours) | Initial Absorbance (at λmax) | Final Absorbance (at λmax) | % Degradation | Color Change Observation |

| 3.0 | 25 | 24 | Data Point | Data Point | Calculated | Observation |

| 5.0 | 25 | 24 | Data Point | Data Point | Calculated | Observation |

| 7.0 | 25 | 24 | Data Point | Data Point | Calculated | Observation |

| 9.0 | 25 | 24 | Data Point | Data Point | Calculated | Observation |

| 11.0 | 25 | 24 | Data Point | Data Point | Calculated | Observation |

Experimental Protocol for pH Stability Testing

This section outlines a detailed methodology for assessing the stability of this compound in different pH buffers.

3.1. Materials

-

This compound (CAS: 88938-51-6)

-

Buffer solutions (pH 3, 5, 7, 9, 11)

-

Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Incubator or water bath

3.2. Preparation of Solutions

-

Stock Solution of this compound: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

-

Buffer Solutions: Prepare or procure standard buffer solutions at the desired pH values (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 7, and borate buffer for pH 9 and 11).

3.3. Experimental Procedure

-

Sample Preparation: For each pH condition, add a small aliquot of the this compound stock solution to a known volume of the respective buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 10 µg/mL).

-

Initial Measurement: Immediately after preparation, measure the absorbance of each sample at its maximum absorption wavelength (λmax) using a spectrophotometer. The buffer solution without the dye should be used as a blank.

-

Incubation: Incubate the prepared samples at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24, 48, or 72 hours).

-

Final Measurement: After the incubation period, allow the samples to return to room temperature and measure their absorbance again at λmax.

-

Data Analysis: Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

3.4. Visualization of Experimental Workflow

Caption: Experimental workflow for assessing the pH stability of this compound.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly associated with the degradation of this compound in the provided search results, a logical diagram can illustrate the factors influencing its stability.

Caption: Factors influencing the stability and degradation of this compound.

Conclusion

The stability of this compound is a crucial factor for its industrial applications and for assessing its environmental and biological impact. While specific data on its pH stability is limited, this guide provides a robust framework for researchers to conduct their own stability studies. The provided experimental protocol and data presentation templates are designed to facilitate systematic investigation and clear reporting of findings. Further research is warranted to fully characterize the stability profile of this compound under a comprehensive range of pH and other environmental conditions.

References

Degradation of Disperse Blue ANT: A Technical Overview of Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue ANT, a monoazo dye, is subject to degradation through various mechanisms, primarily thermal, photochemical, and enzymatic processes. Understanding these degradation pathways and the resulting byproducts is crucial for assessing its environmental fate, toxicological profile, and for the development of effective remediation strategies. This technical guide provides an in-depth analysis of the degradation of this compound, summarizing key pathways, byproducts, and the experimental methodologies used for their investigation.

Core Degradation Mechanisms

The degradation of this compound fundamentally involves the cleavage of its azo bond (–N=N–), which is the primary chromophoric group responsible for its color. The stability of this bond and the overall molecule is influenced by its chemical structure, including the presence of electron-withdrawing (bromo and dinitro) and electron-donating (acetylamino and methoxy) groups.

Thermal Degradation

Thermal decomposition of this compound is characterized by the heterolytic cleavage of the azo bond, a process that typically occurs in the temperature range of 290-320°C for disperse dye systems.[1] This degradation follows first-order kinetics.[1] The molecular structure of this compound dictates a two-step degradation mechanism. The electron-withdrawing bromo and dinitro substituents on one of the phenyl rings enhance the dissociation of the phenyl-nitrogen bond on that side of the molecule.[1] Conversely, the electron-donating acetylamino and methoxy groups on the other phenyl ring provide a stabilizing effect on the adjacent azo linkage.[1] This leads to an initial preferential cleavage at the more electron-deficient aromatic ring. The primary byproducts of this initial cleavage are aromatic free radicals and nitrogen gas.[1]

Photodegradation

Under ultraviolet (UV) irradiation, this compound undergoes photodegradation, which is also initiated by the photocleavage of the azo bond. This process is facilitated by the generation of free radicals, with hydroxyl radicals (•OH) acting as the primary reactive intermediates that attack and break down the chromophoric system.

Enzymatic Degradation

Enzymatic degradation presents a promising avenue for the bioremediation of this compound. Laccase-producing fungi have been identified as having the potential to degrade this dye, suggesting that enzymatic pathways could be a key focus for future research in its environmental management.

Degradation Byproducts

The primary byproducts resulting from the initial cleavage of the azo bond in this compound are aromatic compounds. During thermal degradation, the initial event is the formation of aromatic free radicals and the evolution of nitrogen gas. Further research is required to fully elucidate the structures of all subsequent degradation intermediates and final byproducts under various conditions.

Quantitative Data Summary

| Parameter | Value/Range | Degradation Method | Reference |

| Thermal Decomposition Temperature | 290-320°C | Thermal | |

| Thermal Decomposition Kinetics | First-order | Thermal | |

| Activation Energy for Azo Dye Thermal Decomposition | 46.89 - 52.96 kJ/mol | Thermal | |

| Optimal pH for Dyeing (to minimize hydrolytic degradation) | 4.5 - 5.5 | Hydrolytic | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.8 (estimated) | - |

Experimental Protocols

Detailed experimental protocols for the degradation of this compound are crucial for reproducible research. While specific, detailed protocols for this particular dye are not extensively available in the public domain, a general methodological framework can be outlined based on standard practices for studying dye degradation.

1. Thermal Degradation Analysis (Thermogravimetric Analysis - TGA)

-

Objective: To determine the thermal stability and decomposition temperature of this compound.

-

Methodology:

-

A small, precisely weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The weight loss of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve and its derivative (DTG).

-

2. Photodegradation Study

-

Objective: To evaluate the degradation of this compound under UV irradiation.

-

Methodology:

-

Prepare an aqueous solution of this compound of a known concentration.

-

Place the solution in a photoreactor equipped with a UV lamp (e.g., mercury vapor lamp).

-

Irradiate the solution for a defined period, taking aliquots at regular intervals.

-

Monitor the degradation by measuring the decrease in absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

-

(Optional) Identify degradation byproducts at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

3. Enzymatic Degradation Assay

-

Objective: To assess the ability of an enzyme (e.g., laccase) to degrade this compound.

-

Methodology:

-

Prepare a reaction mixture containing a buffer solution at the optimal pH for the enzyme, the enzyme solution, and a known concentration of this compound.

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Monitor the decolorization of the dye over time by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation.

-

Calculate the percentage of decolorization at different time points.

-

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in the degradation of this compound, the following diagrams are provided.

Caption: Thermal degradation pathway of this compound.

Caption: Experimental workflow for photodegradation analysis.

References

A Toxicological Profile of Disperse Blue Dyes for In Vitro Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative toxicological profile for disperse dyes, with a focus on in vitro studies. The specific dye "Disperse Blue ANT" (CAS: 88938-51-6; IUPAC Name: methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate) is a defined chemical entity. However, a comprehensive search of publicly available scientific literature and toxicological databases yielded no specific in vitro toxicity data for this compound. Therefore, this guide synthesizes information from studies on structurally related disperse, azo, and anthraquinone dyes to provide a relevant and informative overview for researchers. The data and protocols presented herein should be considered representative of the dye class and not specific to this compound.

Introduction to Disperse Dyes and Toxicological Concerns

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester and acetate. Structurally, many disperse dyes, including this compound, are classified as azo or anthraquinone compounds. While essential for the textile industry, concerns exist regarding their potential toxicological effects.[1][2] Human exposure can occur through dermal contact with dyed textiles or ingestion of contaminated water.[3] In vitro studies are crucial for assessing the cytotoxic, genotoxic, and mechanistic effects of these compounds, providing valuable data for risk assessment and the development of safer alternatives.[1][4]

Quantitative Toxicological Data for Representative Disperse and Azo Dyes

The following tables summarize quantitative data from in vitro studies on various disperse and azo dyes. This data is intended to provide a comparative overview of the potential toxicity within this class of compounds.

Table 1: In Vitro Cytotoxicity of Various Azo and Disperse Dyes

| Dye | Cell Line | Assay | Endpoint | Result | Reference |

| Methyl Orange | Glioblastoma (GB) | MTT | IC50 (3 days) | 26.47 µM | |

| Methyl Orange | Glioblastoma (GB) | MTT | IC50 (7 days) | 13.88 µM | |

| Sudan I | Glioblastoma (GB) | MTT | IC50 (7 days) | 12.48 µM | |

| Disperse Blue 291 | HepG2 | Cell Viability | Cytotoxicity | Decrease in cell viability at concentrations from 400 µg/ml | |

| Disperse Blue 1 | IPEC-J2 & MPEK-BL6 | CellTox Green | Cytotoxicity | Impaired cell viability | |

| Disperse Blue 124 | IPEC-J2 & MPEK-BL6 | CellTox Green | Cytotoxicity | Impaired cell viability | |

| Disperse Brown 1 | IPEC-J2 & MPEK-BL6 | CellTox Green | Cytotoxicity | Impaired cell viability |

Table 2: In Vitro Genotoxicity of Various Azo and Disperse Dyes

| Dye | Cell Line/System | Assay | Result | Reference |

| Disperse Red 1 | Human Hepatoma (HepG2) | Comet Assay | Genotoxic | |

| Reactive Green 19 | Human Dermal Equivalents | Comet Assay | Genotoxic in a dose-responsive manner | |

| Disperse Blue 291 | HepG2 | Comet Assay | Increase in comet tail length from 400 µg/ml | |

| Disperse Blue 291 | HepG2 | Micronucleus Test | Increase in micronucleus frequency from 400 µg/ml | |

| Commercial Black Dye Metabolites | Allium cepa | Chromosomal Aberration | More genotoxic than the original dye |

Experimental Protocols for In Vitro Toxicity Assessment

Detailed methodologies are essential for the replication and validation of toxicological studies. The following are generalized protocols for common in vitro assays used to evaluate the toxicity of dyes.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare stock solutions of the test dye in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Replace the existing medium with the medium containing the dye concentrations. Include vehicle and positive controls.

-

Incubation: Expose the cells to the dye for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the dye that inhibits 50% of cell growth).

In Vitro Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Methodology:

-

Cell Preparation: After treating cells with the test dye, harvest and resuspend them in a low-melting-point agarose solution.

-

Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to allow the fragmented DNA to migrate.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify DNA damage (e.g., % tail DNA, tail length, and tail moment).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: ROS/JNK Pathway in Anthraquinone-Induced Apoptosis

Some anthraquinone compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

Caption: Anthraquinone-induced apoptosis via the ROS/JNK signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound, such as a disperse dye, using an in vitro cell-based assay.

Caption: A generalized workflow for in vitro cytotoxicity testing of dyes.

Conclusion

While specific in vitro toxicological data for this compound is not currently available in the public domain, the information on related disperse, azo, and anthraquinone dyes provides a valuable framework for researchers. The available data suggests that some of these dyes can exhibit cytotoxicity and genotoxicity in vitro. The provided experimental protocols and workflow diagrams offer a guide for conducting in vitro toxicological assessments. Further research is warranted to elucidate the specific toxicological profile of this compound and other disperse dyes to ensure human and environmental safety.

References

The Environmental Fate and Persistence of Disperse Blue ANT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the environmental fate and persistence of Disperse Blue ANT (CAS No. 88938-51-6) is limited in publicly available literature. This guide synthesizes the available information on this compound and supplements it with data from structurally related disperse dyes to provide a comprehensive overview for research and environmental risk assessment purposes.

Introduction to this compound

This compound is a synthetic organic dye belonging to the azo class of chemicals. Its chemical name is N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester, and its chemical structure is characterized by the presence of an azo bond (-N=N-), which is the primary chromophore, as well as bromo and nitro functional groups.[1] These dyes are designed to have low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester and acetate.[2] The environmental fate of these dyes is of significant concern due to their potential for persistence, bioaccumulation, and toxicity.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While specific experimental data for this compound is scarce, some key parameters can be estimated or inferred from its structure and from data on related disperse dyes.

| Property | Value for this compound (or related compounds) | Implication for Environmental Fate |

| Chemical Name | N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester[1] | - |

| CAS Number | 88938-51-6[3] | - |

| Molecular Formula | C21H21BrN6O10[4] | - |

| Water Solubility | Low (characteristic of disperse dyes) | Low mobility in water, tendency to partition to sediment and sludge. |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated at 3.8 | Moderate potential for bioaccumulation in aquatic organisms. |

| Vapor Pressure | Low (characteristic of disperse dyes) | Not expected to be a significant route of environmental transport. |

Environmental Fate and Persistence

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes.

Abiotic Degradation

Photodegradation: The azo bond in this compound can be susceptible to cleavage under ultraviolet irradiation, which is a primary degradation pathway. However, the presence of bromo and dinitro substituents is suggested to enhance its photostability compared to other disperse dyes like Disperse Blue 1. The half-life of related disperse dyes in near-surface water can range from days to weeks, depending on factors like sunlight intensity and water clarity.

Thermal Degradation: this compound, like other azo dyes, undergoes thermal degradation at elevated temperatures. The initial step is the cleavage of the azo bond, which for similar dyes typically occurs between 290-320°C. The electron-withdrawing bromo and dinitro groups on one of the aromatic rings may influence the degradation mechanism, potentially leading to a two-step process.

Biodegradation

Disperse dyes are generally considered to be recalcitrant to aerobic biodegradation. The low water solubility and complex aromatic structure of this compound likely limit its bioavailability to microorganisms. Under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms, leading to the formation of aromatic amines. These amine degradation products may be more mobile and potentially more toxic than the parent dye.

A sequential anaerobic/aerobic treatment process has been shown to be effective for the mineralization of other azo dyes like Disperse Blue 79, with the anaerobic stage responsible for decolorization and the subsequent aerobic stage for the degradation of the resulting amines.

Ecotoxicity

| Test Organism | Endpoint | Value for Related Disperse Dyes | Reference Compound |

| Rat (oral) | LD50 | 1.2 to >6.3 g/kg bw | Disperse Blue 1 |

| Aquatic Organisms | - | Experimental data suggests low harm at low concentrations. | Disperse Blue 79 |

Disperse dyes and their degradation products can pose a risk to aquatic ecosystems. The parent dyes can reduce light penetration in water, affecting photosynthesis, while the aromatic amine byproducts of anaerobic degradation can be toxic to aquatic life.

Experimental Protocols

Protocol for Assessing Photodegradation

This protocol provides a general method for evaluating the photodegradation of a disperse dye in an aqueous solution.

Objective: To determine the rate of photodegradation of this compound under simulated solar irradiation.

Materials:

-

This compound

-

High-purity water

-

Quartz reaction vessels

-

Solar simulator (e.g., Xenon arc lamp with filters)

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) and dilute it with high-purity water to the desired experimental concentration. The final concentration of the organic solvent should be minimal.

-

Irradiation: Fill the quartz reaction vessels with the dye solution. Place the vessels in the solar simulator. A control vessel should be kept in the dark to account for any abiotic degradation not due to light. Maintain a constant temperature throughout the experiment.

-

Sampling: At predetermined time intervals, withdraw aliquots from the reaction vessels.

-

Analysis:

-

Measure the absorbance of the samples at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer to monitor decolorization.

-

Analyze the samples using HPLC to determine the concentration of the parent dye and to identify and quantify any degradation products.

-

-

Data Analysis: Calculate the degradation rate constant and the half-life of the dye under the specified irradiation conditions.

Protocol for Analytical Quantification by HPLC

This protocol outlines a general method for the quantification of disperse dyes in environmental samples.

Objective: To quantify the concentration of this compound in a water sample.

Materials:

-

HPLC system with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer)

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

This compound analytical standard

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter. If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The gradient program should be optimized to achieve good separation of the analyte from other components in the sample.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Injection Volume: 10 - 20 µL.

-

Detection: Monitor at the λmax of this compound. If using a mass spectrometer, select appropriate parent and fragment ions for selective detection.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Caption: Generalized biodegradation pathway for an azo dye like this compound.

Caption: A typical experimental workflow for the analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Lipid Droplet Staining Using a Blue Fluorescent Probe

A Note on "Disperse Blue ANT": Extensive literature searches did not yield any information on a fluorescent probe named "this compound" for the specific application of staining lipid droplets. It is possible that this is a misnomer or a highly specialized, non-commercial dye. Therefore, these application notes and protocols are provided for a well-characterized and commercially available blue fluorescent probe for lipid droplets, Monodansylpentane (MDH) , as a suitable alternative.

Monodansylpentane (MDH) as a Fluorescent Probe for Lipid Droplets

Monodansylpentane (MDH) is a hydrophobic, blue-fluorescent dye that selectively partitions into the neutral lipid core of lipid droplets.[1][2][3] Its fluorescence is significantly enhanced in nonpolar environments, such as the interior of lipid droplets, while it remains weakly fluorescent in the aqueous cytoplasm, providing a high signal-to-noise ratio for imaging.[4] This property makes MDH an excellent tool for visualizing and quantifying lipid droplets in live and fixed cells, as well as in tissues.[2]

Key Features of Monodansylpentane (MDH):

-

High Selectivity for Lipid Droplets: MDH preferentially accumulates in the neutral lipid core of lipid droplets.

-

High Contrast Imaging: Its fluorescence is environmentally sensitive, leading to a bright signal from lipid droplets with minimal background from the cytoplasm.

-

Photostability: MDH exhibits excellent photostability compared to other lipid droplet stains like Nile Red and BODIPY 493/503, making it suitable for time-lapse imaging.

-

Compatibility with Multicolor Imaging: The blue emission of MDH is well-separated from green and red fluorescent probes, allowing for straightforward multicolor imaging with other fluorescent proteins or dyes.

-

Versatility: It can be used for staining lipid droplets in a variety of sample types, including cultured cells and fixed tissues.

Quantitative Data

The following table summarizes the key quantitative properties of Monodansylpentane (MDH) for lipid droplet staining.

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~405 nm | |

| Emission Wavelength (λem) | ~420-480 nm in lipid droplets | |

| Recommended Filter Set | DAPI | |

| Recommended Concentration | 100 µM for live cells | |

| Incubation Time | 15 minutes at 37°C for live cells |

Experimental Protocols

Protocol 1: Live Cell Staining of Lipid Droplets with MDH

This protocol describes the steps for staining lipid droplets in live cultured cells with Monodansylpentane (MDH).

Materials:

-

Monodansylpentane (MDH) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Phenol-red free cell culture medium

-

Cultured cells on coverslips or in imaging-compatible plates

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Prepare Staining Solution: Prepare a 100 µM working solution of MDH in PBS. For example, add 1 µL of a 10 mM MDH stock solution to 99 µL of PBS.

-

Cell Washing: Wash the cells once with pre-warmed sterile PBS to remove any residual culture medium.

-

Staining: Add the 100 µM MDH staining solution to the cells and incubate for 15 minutes at 37°C.

-

Washing: Wash the cells three times with pre-warmed sterile PBS to remove excess dye.

-

Imaging: Replace the PBS with pre-warmed, phenol-red free culture medium. Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~405 nm, Emission: ~420-480 nm).

Caption: Workflow for staining lipid droplets in live cells using MDH.

Protocol 2: In Vivo Staining of Lipid Droplets in a Mouse Model

This protocol provides a general guideline for staining lipid droplets in vivo, for instance, in a fatty-liver mouse model, using a probe with similar characteristics to MDH, such as DBC30.

Materials:

-

DBC30 fluorescent probe

-

Anesthesia for mice

-

Confocal fluorescence microscope

Procedure:

-

Animal Model Preparation: Induce the desired phenotype (e.g., fatty liver) in the mouse model.

-

Probe Administration: Under anesthesia, inject 50 nmol of the fluorescent probe (e.g., DBC30) into the tail vein of the mouse.

-

Incubation: Allow the probe to circulate and accumulate in the target tissue for 30 minutes.

-

Surgical Preparation: Perform a laparotomy to expose the organ of interest (e.g., liver).

-

Imaging: Observe the tissue surface using a confocal fluorescence microscope with the appropriate laser excitation and emission filters (for DBC30: Excitation 405 nm; Emission 440 – 480 nm).

Caption: General workflow for in vivo lipid droplet staining.

Signaling Pathway and Cellular Process Context

The visualization of lipid droplets is crucial in understanding various cellular processes and signaling pathways, particularly those related to lipid metabolism and storage diseases.

Caption: Central role of lipid droplets in lipid metabolism.

References

- 1. Monodansylpentane as a Blue-Fluorescent Lipid-Droplet Marker for Multi-Color Live-Cell Imaging | PLOS One [journals.plos.org]

- 2. Staining of Lipid Droplets with Monodansylpentane | Springer Nature Experiments [experiments.springernature.com]

- 3. Staining of Lipid Droplets with Monodansylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monodansylpentane as a Blue-Fluorescent Lipid-Droplet Marker for Multi-Color Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: "Disperse Blue ANT" Analogues in Polymer Chemistry for Creating Functional Materials

Introduction

Anthraquinone-based disperse dyes, such as Disperse Blue 1, are a class of organic colorants known for their vibrant shades, good light fastness, and thermal stability. In polymer chemistry, these dyes are not only used for coloration but also as functional moieties to create advanced materials with applications in sensing, optics, and biomedicine. By physically dispersing or covalently bonding these dyes within a polymer matrix, materials with tailored optical, chemical, and biological properties can be engineered. These functional polymers are of significant interest to researchers in materials science, analytical chemistry, and drug development.

This document provides an overview of the key properties of Disperse Blue 1 as an analogue for "Disperse Blue ANT" and detailed protocols for its incorporation into polymer matrices to create functional materials.

Physicochemical and Photophysical Properties of Disperse Blue 1

A summary of the key quantitative data for Disperse Blue 1 is presented in the tables below. This information is crucial for selecting appropriate solvents, polymer matrices, and processing conditions.

Table 1: General and Physicochemical Properties of Disperse Blue 1

| Property | Value | Reference |

| CAS Number | 2475-45-8 | [1] |

| Molecular Formula | C₁₄H₁₂N₄O₂ | [2] |

| Molecular Weight | 268.27 g/mol | [2] |

| Melting Point | 332 °C | [2] |

| log Kow (octanol-water) | 2.98 (estimated) | [3] |

Table 2: Solubility Profile of Disperse Blue 1

| Solvent | Solubility | Reference |

| Water | < 0.1 mg/mL at 18 °C | |

| Acetone | Soluble | |

| Ethanol | Soluble | |

| Dioxane | Soluble |

Table 3: Photophysical Properties of Disperse Blue 1 in Solution

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| Dioxane | ~633 | Not specified | |

| Methanol | Not specified | Not specified |

Note: Detailed molar extinction coefficients in various polymer matrices would require experimental determination.

Table 4: Thermal Stability of a Typical Anthraquinone Disperse Dye

| Temperature Range (°C) | Weight Loss (%) | Observation | Reference |

| < 150 | < 2 | Loss of volatile impurities/moisture | |

| 150 - 250 | 2 - 5 | Minor degradation of organic components | |

| > 250 | Significant | Onset of major thermal decomposition |

Experimental Protocols

Two primary methods for incorporating disperse dyes into polymer matrices are detailed below: non-covalent dispersion via solution casting and covalent attachment through the synthesis of a polymerizable dye monomer.

Protocol 1: Preparation of a Functional Polymer Film by Non-Covalent Dispersion (Solution Casting)

This protocol describes the preparation of a poly(methyl methacrylate) (PMMA) film containing physically dispersed Disperse Blue 1. This method is suitable for creating materials for optical filters or as a basis for sensor development.

Materials:

-

Poly(methyl methacrylate) (PMMA)

-

Disperse Blue 1

-

Chloroform (or other suitable solvent like toluene, THF)

-

Glass petri dish or other flat casting surface

-

Magnetic stirrer and stir bar

-

Drying oven

Procedure:

-

Preparation of PMMA Solution:

-

Dissolve a known amount of PMMA in chloroform to achieve the desired concentration (e.g., 10% w/v).

-

Stir the solution using a magnetic stirrer until the PMMA is completely dissolved. This may take several hours.

-

-

Preparation of Dye Solution:

-

In a separate container, dissolve a calculated amount of Disperse Blue 1 in a small volume of chloroform to create a stock solution. The concentration will depend on the desired final coloration of the polymer film.

-

-

Doping the Polymer Solution:

-

Add the Disperse Blue 1 stock solution dropwise to the stirring PMMA solution.

-

Continue stirring for at least one hour to ensure homogeneous dispersion of the dye within the polymer solution.

-

-

Casting the Film:

-

Place the glass petri dish on a level surface.

-

Carefully pour the dye-doped polymer solution into the petri dish. The volume will determine the final thickness of the film.

-

Cover the petri dish with a lid or aluminum foil with small perforations to allow for slow solvent evaporation. This helps in forming a uniform film without defects.

-

-

Drying and Film Recovery:

-

Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

-

Once the film appears solid, transfer the petri dish to a vacuum oven and dry at a temperature below the glass transition temperature of PMMA (~105 °C) for several hours to remove any residual solvent.

-

Carefully peel the film from the glass substrate.

-

Expected Outcome: A transparent, colored polymer film with homogeneously dispersed dye.

Protocol 2: Synthesis of a Functional Polymer with Covalently Attached Anthraquinone Dye

This protocol outlines the synthesis of a polymerizable methacrylated anthraquinone dye and its subsequent copolymerization to form a polymer with covalently bound chromophores. This approach prevents dye leaching, which is critical for biomedical applications.

Part A: Synthesis of a Polymerizable Anthraquinone Monomer

Materials:

-

1,4-dichloroanthraquinone

-

p-Hydroxyaniline

-

2-Bromoethanol

-

Methacryloyl chloride

-

Triethylamine

-

Appropriate solvents (e.g., DMF, Dichloromethane)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Synthesis of 1,4-bis(4-hydroxyphenylamino)anthraquinone:

-

In a reaction flask under an inert atmosphere, dissolve 1,4-dichloroanthraquinone and an excess of p-hydroxyaniline in a suitable high-boiling point solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and precipitate the product by adding a non-solvent.

-

Filter, wash, and dry the resulting solid.

-

-

Synthesis of 1,4-bis(4-((2-hydroxyethyl)oxy)phenylamino)anthraquinone:

-

Dissolve the product from the previous step in a suitable solvent (e.g., DMF).

-

Add 2-bromoethanol and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux for several hours.

-

After completion, cool the reaction and isolate the product by precipitation.

-

-

Methacrylation of the Hydroxyethylated Anthraquinone:

-

Dissolve the di-hydroxy functionalized anthraquinone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add triethylamine as a base.

-

Cool the solution in an ice bath and add methacryloyl chloride dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify the product by column chromatography.

-

Part B: Copolymerization of the Anthraquinone Monomer

Materials:

-

Polymerizable anthraquinone monomer (from Part A)

-

Methyl methacrylate (MMA) or other suitable co-monomer

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Solvent (e.g., THF, DMF)

Procedure:

-

Polymerization Setup:

-

In a polymerization tube, dissolve the polymerizable anthraquinone monomer, the co-monomer (e.g., MMA), and AIBN in the chosen solvent. The molar ratio of the monomers will determine the dye content in the final polymer.

-

Degas the solution by several freeze-pump-thaw cycles.

-

-

Polymerization Reaction:

-

Heat the sealed tube in an oil bath at a temperature appropriate for AIBN initiation (typically 60-70 °C).

-

Allow the polymerization to proceed for a specified time (e.g., 24 hours).

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

-

Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum.

-

Expected Outcome: A colored polymer powder where the anthraquinone dye is covalently integrated into the polymer backbone.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to visualize the experimental workflows and a conceptual signaling pathway for a functional material.

Experimental Workflow for Non-Covalent Dye Incorporation

Caption: Workflow for creating a dye-doped polymer film via solution casting.

Conceptual Signaling Pathway for a pH-Sensitive Functional Material

This diagram illustrates the working principle of a hypothetical pH sensor based on a polymer matrix functionalized with an anthraquinone dye. The dye's optical properties (color or fluorescence) change in response to pH variations.

Caption: pH sensing mechanism of an anthraquinone dye in a polymer matrix.

Applications in Drug Development and Research

Functional polymers incorporating anthraquinone dyes have several potential applications in the biomedical field:

-

pH Sensors: As conceptualized above, these materials can be used to monitor pH changes in cellular environments or bioreactors.

-

Metal Ion Sensing: Certain anthraquinone derivatives can act as fluorescent chemosensors for specific metal ions, enabling the development of polymer-based sensors for environmental or biological monitoring.

-

Drug Delivery: Polymer-dye conjugates can be designed as drug delivery systems where the dye acts as a tracking agent or a component of a stimuli-responsive release mechanism. Covalent attachment is crucial to prevent premature release and toxicity of the free dye.

-

Biocompatible Coatings: Covalently colored polymers can be used as biocompatible coatings for medical devices, providing coloration without the risk of dye leaching.

Safety and Biocompatibility Considerations

While Disperse Blue 1 and other anthraquinone dyes are widely used, their biocompatibility must be carefully evaluated for any biomedical application.

-

Cytotoxicity: Studies have shown that Disperse Blue 1 can impair cell viability and mitochondrial function in certain cell lines. Therefore, direct contact of the free dye with cells should be minimized.

-

Carcinogenicity: Disperse Blue 1 is listed as reasonably anticipated to be a human carcinogen based on animal studies. This underscores the importance of stable incorporation into the polymer matrix to prevent leaching.

-

Leaching: For non-covalently dispersed dyes, it is essential to perform leaching studies to quantify the amount of dye released from the polymer matrix under physiological conditions.

-

Biocompatibility of the Composite: The final dye-polymer composite should be tested for its biocompatibility using standard assays (e.g., ISO 10993) to ensure it does not elicit an adverse biological response. Nanoencapsulation of dyes in biocompatible polymers like chitosan has been shown to reduce their toxicity.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for "Disperse Blue ANT" analysis

This document provides a detailed application note and protocol for the analysis of the disperse dye, Disperse Blue ANT, using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development and quality control who are working with this dye.

Introduction

This compound is a synthetic azo dye characterized by the presence of bromo and nitro functional groups. Its chemical identity is methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate, with the CAS number 88938-51-6 and a molecular formula of C₂₁H₂₁BrN₆O₁₀[1][2]. Due to its use in textiles and other materials, a reliable analytical method for its identification and quantification is essential for quality control and safety assessment. This application note details an HPLC method adapted from established procedures for similar disperse dyes.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Sample Preparation

-

Standard Solution:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of working standards by dilution with the mobile phase to concentrations of 1, 5, 10, 25, and 50 µg/mL.

-

-

Sample from Textile Matrix:

-

Cut a representative sample of the dyed textile into small pieces (approximately 2x2 mm).

-

Accurately weigh approximately 100 mg of the textile sample into a glass vial.

-

Add 5 mL of methanol and sonicate for 30 minutes in a water bath at 60°C to extract the dye.

-

Allow the solution to cool to room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

Data Presentation

The following tables summarize the key parameters and expected quantitative data for the HPLC analysis of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 6.8) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 590 nm (or λmax of this compound) |

Table 2: Expected Quantitative Data

| Parameter | Expected Value |

| Retention Time (tR) | Approximately 9.3 min[3] |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Experimental Workflow and Logical Relationships

The diagrams below illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationships of the key analytical stages.

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Figure 2: Logical relationship of the HPLC analytical method.

References

Application of Disperse Dyes in Superhydrophobic Textile Research: A Conceptual Framework

To the Researcher: Scientific literature extensively covers the synthesis and application of superhydrophobic coatings for textiles. However, there is currently no published research detailing the use of "Disperse Blue ANT" as a functional component in creating these water-repellent surfaces. Disperse dyes, including this compound, are primarily utilized for their coloration properties on hydrophobic fibers like polyester.[1][2][3][4][5]

This document provides a conceptual framework for how a disperse dye such as this compound could be integrated into the research and development of superhydrophobic textiles. It outlines the established properties of the dye, summarizes common superhydrophobic treatment protocols, and proposes a theoretical workflow for combining dyeing with hydrophobic finishing.

This compound: Properties and Conventional Application

This compound is a synthetic organic compound classified as an azo dye. Its primary application is in the dyeing of synthetic fibers, particularly polyester and nylon, due to its low water solubility and ability to penetrate these hydrophobic materials under high temperature and pressure.

| Property | Description | Source |

| Chemical Name | N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester | |